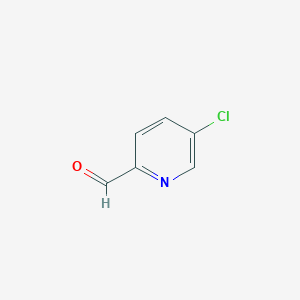
5-Chloro-2-formylpyridine
Vue d'ensemble
Description
- Also known as 5-chloropyridine-2-carbaldehyde , it is a chemical compound with the molecular formula C₆H₄ClNO .
- It is a solid compound with a molecular weight of 141.56 g/mol .
- The SMILES string representation is
[H]C(C1=CC=C(Cl)C=N1)=O. - Its InChI key is
YYLBDBOSXXSZQQ-UHFFFAOYSA-N.
Synthesis Analysis
- Synthesis methods for 2-, 3-, and 4-fluoropyridines , di-, tri-, polyfluoropyridines , and perfluoroalkylpyridines are presented in the literature.
- These compounds are of interest due to their unique properties and potential applications.
Molecular Structure Analysis
- The compound has a formyl group (-CHO) attached to the 2-position of the pyridine ring.
- The molecular weight is 141.56 g/mol .
Chemical Reactions Analysis
- As a phenol antiseptic , it disrupts bacterial cell membranes, allowing cell contents to leak out.
- It is bactericidal against both Gram-positive and Gram-negative bacteria.
Physical And Chemical Properties Analysis
- Form : Solid
- Melting Point : 65°C
Applications De Recherche Scientifique
Syntheses and Reactions
- Pyrazolo[3,4-b]pyridines Syntheses and Reactions : 2-Chloro-3-formylpyridine, a related compound to 5-Chloro-2-formylpyridine, was used in the synthesis of pyrazolo[3,4-b]pyridines. This process highlighted its potential as an intermediate in complex organic syntheses (Lynch et al., 1988).
Crystal Structures and Complex Formation
- Copper(II) Complexes : The study of copper(II) complexes containing 2-formylpyridine N(4)-substituted thiosemicarbazones revealed detailed insights into their crystal structures. This research showed how 5-Chloro-2-formylpyridine derivatives could form stable complex structures, which could have implications in various chemical applications (West et al., 2001).
Anticancer Potential
- Antitumor Agents : Various derivatives of 2-formylpyridine, including 5-Chloro-2-formylpyridine, have been synthesized for their potential as antitumor agents. This research highlights the pharmaceutical and medicinal chemistry applications of such compounds (Agrawal et al., 1976).
Safety And Hazards
- Considered hazardous by OSHA standards.
- Skin corrosion/irritation and eye damage/irritation are potential risks.
Orientations Futures
- Further research on its applications in medicine , agriculture , and imaging agents is warranted.
Please note that this analysis is based on available information, and further studies may provide additional insights. 🌟
Propriétés
IUPAC Name |
5-chloropyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO/c7-5-1-2-6(4-9)8-3-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYLBDBOSXXSZQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50435560 | |
| Record name | 5-CHLORO-2-FORMYLPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50435560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-formylpyridine | |
CAS RN |
31181-89-2 | |
| Record name | 5-CHLORO-2-FORMYLPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50435560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Chloropyridine-2-carboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

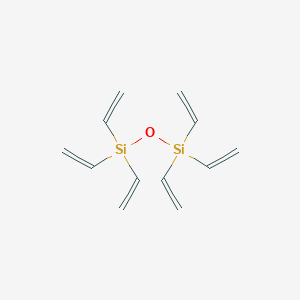
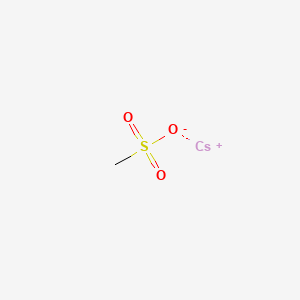
![[4-(4-Methoxy-phenyl)-thiazol-2-yl]-hydrazine](/img/structure/B1588445.png)
![5-Ethoxyimidazo[1,2-a]pyridine](/img/structure/B1588449.png)
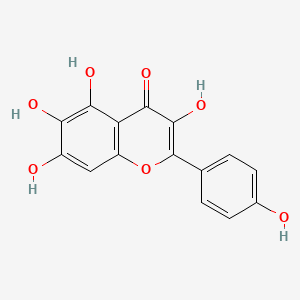
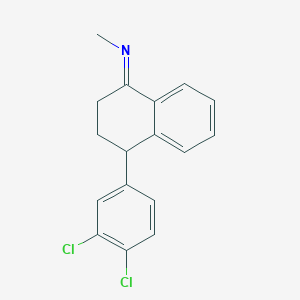
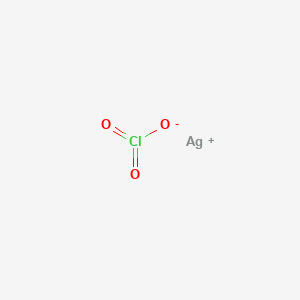
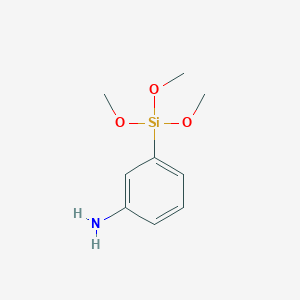
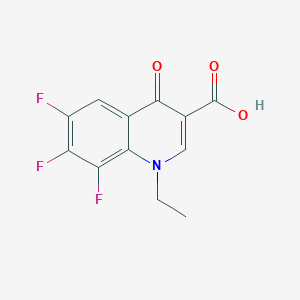
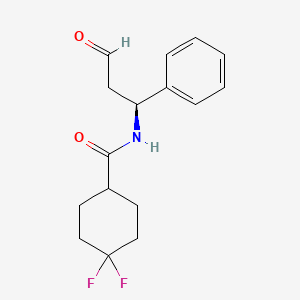
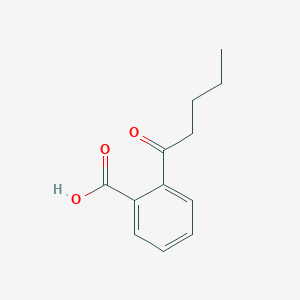
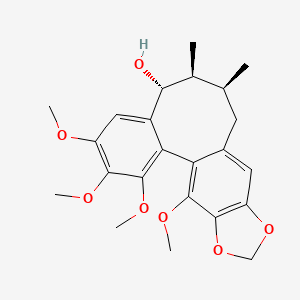
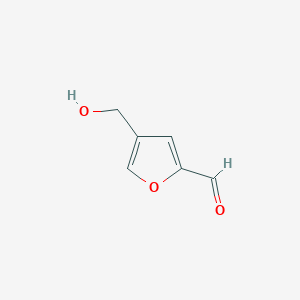
![3-(6-Nitrobenzo[d][1,3]dioxol-5-yl)acrylic acid](/img/structure/B1588462.png)